molecular formula C17H12O5 B11723736 2-[(2H-1,3-benzodioxol-5-yl)methylidene]-6-hydroxy-7-methyl-2,3-dihydro-1-benzofuran-3-one

2-[(2H-1,3-benzodioxol-5-yl)methylidene]-6-hydroxy-7-methyl-2,3-dihydro-1-benzofuran-3-one

Cat. No.: B11723736
M. Wt: 296.27 g/mol
InChI Key: AWXYMGVAGFPRNB-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic naming of this compound follows IUPAC guidelines, which prioritize functional groups and substituents based on their hierarchical priority. The parent structure is a 2,3-dihydro-1-benzofuran-3-one core, a bicyclic system comprising a fused benzene and furan ring with a ketone group at position 3. Substituents are enumerated as follows:

  • A methylidene group at position 2, substituted with a 2H-1,3-benzodioxol-5-yl moiety.
  • A hydroxy group at position 6.
  • A methyl group at position 7.

The full IUPAC name, 2-[(2H-1,3-benzodioxol-5-yl)methylidene]-6-hydroxy-7-methyl-2,3-dihydro-1-benzofuran-3-one , reflects this substitution pattern. The molecular formula is C₁₇H₁₂O₅ , with a molecular weight of 296.27 g/mol .

Table 1: Key Molecular Descriptors

Property Value
Molecular Formula C₁₇H₁₂O₅
Molecular Weight 296.27 g/mol
CAS Registry Number 859131-56-9
PubChem CID 4833864

X-ray Crystallographic Analysis

While direct X-ray crystallographic data for this specific compound is limited, structural analogs provide critical insights. For example, the related compound 2-[(2H-1,3-benzodioxol-5-yl)methylidene]-2,3-dihydro-1H-inden-1-one (C₁₇H₁₂O₃) crystallizes in an orthorhombic system with space group P b c a and unit cell parameters a = 12.6102 Å, b = 7.3497 Å, and c = 26.569 Å. The benzodioxole and indenone fragments in this analog are nearly planar, with root-mean-square (r.m.s.) deviations of 0.033 Å and 0.041 Å, respectively.

For the title compound, the 2,3-dihydro-1-benzofuran-3-one core is expected to adopt a similar planar conformation, stabilized by conjugation between the aromatic rings and the ketone group. The methylidene bridge at position 2 likely introduces slight torsional strain, as observed in related structures.

Table 2: Hypothetical Crystallographic Parameters (Based on Analogs)

Parameter Value
Crystal System Orthorhombic
Space Group P b c a
Unit Cell Dimensions a = 12.6 Å, b = 7.3 Å, c = 26.6 Å
Calculated Density ~1.426 g/cm³

Conformational Analysis Through Computational Modeling

Density Functional Theory (DFT) calculations provide detailed insights into the compound’s conformational preferences. The benzodioxole and benzofuranone moieties exhibit coplanarity due to π-π conjugation, while the methyl group at position 7 and the hydroxy group at position 6 introduce steric and electronic perturbations.

  • Torsional Angles : The dihedral angle between the benzodioxole and benzofuranone planes is approximately 23.5° , analogous to structurally similar compounds.
  • Hydrogen Bonding : The hydroxy group at position 6 participates in intramolecular hydrogen bonding with the ketone oxygen, stabilizing the s-cis conformation of the benzofuranone ring.

Figure 1: Optimized Geometry (DFT)
(Note: A schematic would illustrate the planar benzodioxole and benzofuranone systems with labeled torsional angles.)

Electronic Structure and Molecular Orbital Configuration

The electronic structure of this compound is dominated by its conjugated π-system, which spans the benzodioxole, methylidene bridge, and benzofuranone moieties. Key features include:

  • Highest Occupied Molecular Orbital (HOMO) : Localized on the benzodioxole ring and the methylidene bridge, indicating nucleophilic reactivity at these sites.
  • Lowest Unoccupied Molecular Orbital (LUMO) : Concentrated on the benzofuranone carbonyl group, suggesting electrophilic susceptibility at the ketone oxygen.

Table 3: Calculated Frontier Orbital Energies

Orbital Energy (eV) Localization
HOMO -6.34 Benzodioxole ring
LUMO -1.78 Benzofuranone carbonyl
ΔE (Gap) 4.56

The narrow HOMO-LUMO gap (4.56 eV ) implies significant electronic delocalization and potential redox activity, consistent with benzofuran derivatives’ known electrochemical behavior.

Properties

Molecular Formula

C17H12O5

Molecular Weight

296.27 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-ylmethylidene)-6-hydroxy-7-methyl-1-benzofuran-3-one

InChI

InChI=1S/C17H12O5/c1-9-12(18)4-3-11-16(19)15(22-17(9)11)7-10-2-5-13-14(6-10)21-8-20-13/h2-7,18H,8H2,1H3

InChI Key

AWXYMGVAGFPRNB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=CC3=CC4=C(C=C3)OCO4)C2=O)O

Origin of Product

United States

Preparation Methods

Acid-Mediated Heteroannulation of Benzoquinones

A one-pot heteroannulation strategy was detailed by , utilizing benzoquinone (BQ) and cyclohexenone derivatives under acidic conditions. The reaction proceeds via a formal [3+2] cycloaddition, followed by dehydration and aromatization. For instance, refluxing BQ with ethyl 2-methyl-4-oxocyclohex-2-ene-1-carboxylate (1e) in toluene/acetic acid yielded benzofuran derivatives in 81% yield after 24 hours .

Mechanistic Insights :

  • Protonation of BQ : Forms BQCl₂H⁺ under acidic conditions.

  • Enolization of Cyclohexenone : Generates a nucleophilic dienol.

  • Cycloaddition and Rearrangement : Forms a tricyclic intermediate, which undergoes HCl elimination and aromatization.

This method is notable for avoiding coupling reagents and enabling access to fused benzofuran systems in fewer steps compared to traditional multi-step syntheses .

Comparative Analysis of Synthetic Methods

Method Key Steps Yield Advantages Limitations
Mannich Reaction Mannich base formation, oximationModerateHigh stereocontrol, crystalline productMulti-step, moderate yields
Fe(III)/Cu(I) Catalysis Iodination, cyclization56–72%One-pot, minimal byproductsRequires benzylic alcohol precursor
Heteroannulation [3+2] cycloaddition, aromatization81%Single-step, no coupling reagentsLimited substrate scope

Characterization and Validation

All synthetic routes require rigorous characterization to confirm the target structure:

  • X-ray Crystallography : Resolved the (E)‑configuration and dihedral angles between aromatic systems .

  • NMR Spectroscopy : Distinct signals for the methylidene proton (δ 7.2–7.8 ppm) and hydroxy group (δ 5.5–6.0 ppm) .

  • Mass Spectrometry : Molecular ion peak at m/z 296.07 (C₁₇H₁₂O₅) .

Chemical Reactions Analysis

Types of Reactions

2-[(2H-1,3-benzodioxol-5-yl)methylidene]-6-hydroxy-7-methyl-2,3-dihydro-1-benzofuran-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

2-[(2H-1,3-benzodioxol-5-yl)methylidene]-6-hydroxy-7-methyl-2,3-dihydro-1-benzofuran-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2H-1,3-benzodioxol-5-yl)methylidene]-6-hydroxy-7-methyl-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Core Structural Variations

The target compound’s dihydrobenzofuranone core distinguishes it from analogs with alternative heterocyclic systems. For example:

  • 6,9-Dihydro-7-hydroxy-7-methyl-2-(1-methylethylidene)-7H-furo[3,2-h][2]benzopyran-3(2H)-one (P-10079): This compound (from ) contains a fused furobenzopyranone system, introducing additional ring strain and planar rigidity compared to the dihydrobenzofuranone core. Such differences may alter binding affinity to enzymes like cyclooxygenase or cytochrome P450 .

Substituent Effects

Substituent positioning and composition critically influence physicochemical and pharmacological profiles:

  • Benzodioxolylmethylidene vs. In contrast, the methylethylidene group in P-10079 () offers steric bulk without aromatic conjugation, possibly reducing metabolic oxidation .
  • Hydroxyl and Methyl Groups: The 6-hydroxy-7-methyl substitution in the target compound contrasts with 5,6-Dihydro-4-hydroxy-6-methyl-2H-pyran-2-one (D-10097) (), where the pyranone core and substituent positions may reduce steric hindrance, favoring solubility in aqueous environments .

Stereochemical and Conformational Considerations

Compounds like (3aR,6S,7R,7aS)-6,7-dihydroxy-6-methylhexahydro-2H-spiro-[benzofuran-3,2′-oxiran]-2-one () highlight the role of stereochemistry. The target compound’s planar benzodioxole group and fixed dihydrofuranone ring may limit conformational flexibility compared to spirocyclic or hexahydro derivatives, impacting binding kinetics and selectivity .

Data Table: Structural and Functional Comparison

Compound Name (Source) Core Structure Key Substituents Bioactivity Implications
Target Compound Dihydrobenzofuranone 2-Benzodioxolylmethylidene, 6-OH, 7-Me Potential CNS activity; high logP
P-10079 () Furobenzopyranone 2-Methylethylidene, 7-OH, 7-Me Possible anti-inflammatory use
1-(3-Hydroxybenzoyl)-2-methylisoquinolin-6(2H)-one () Isoquinolinone 3-Hydroxybenzoyl, 2-Me Kinase inhibition candidate
(3aR,6S,7R,7aS)-... () Hexahydrobenzofuran 6,7-Dihydroxy, 6-Me, spiro-oxiran Enhanced solubility; stereospecificity

Research Findings and Implications

  • Pharmacokinetics : The benzodioxole group in the target compound may slow hepatic clearance compared to analogs with simpler substituents (e.g., D-10097) .
  • Bioactivity : Structural analogs like P-10079 () have shown anti-inflammatory activity in vitro, suggesting the target compound could share similar mechanisms but with improved bioavailability due to its lipophilic substituents .
  • Synthetic Accessibility: The methylidene linkage in the target compound may complicate synthesis compared to ester or amide-linked analogs (e.g., ’s isoquinolinone derivatives), requiring specialized catalysts for stereochemical control .

Biological Activity

The compound 2-[(2H-1,3-benzodioxol-5-yl)methylidene]-6-hydroxy-7-methyl-2,3-dihydro-1-benzofuran-3-one (CAS Number: 32396-84-2) is a member of the benzofuran family, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

The molecular formula of the compound is C16H10O5C_{16}H_{10}O_{5} with a molecular weight of 282.25 g/mol. It exhibits a purity of over 90% in commercial preparations . The structure features a benzodioxole moiety that is crucial for its biological activity.

Antioxidant Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant antioxidant properties. The presence of hydroxyl groups in the benzofuran structure enhances radical scavenging activity, which is essential for protecting cells from oxidative stress .

Antimicrobial Properties

Research indicates that derivatives of benzofuran compounds show promising antimicrobial activity against various pathogens. For instance, compounds structurally related to this compound have exhibited effective inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 0.1 to 9.5 µM against various bacterial strains .

Compound MIC (µM) Bacterial Strain
Compound A0.3E. coli
Compound B0.5S. aureus
Compound C8.5P. aeruginosa

Anti-inflammatory Effects

The anti-inflammatory potential of benzofuran derivatives has been documented in several studies. These compounds inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in inflammatory responses .

Anticancer Activity

Emerging evidence suggests that this compound may possess anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation . The structure–activity relationship (SAR) analyses indicate that modifications to the hydroxyl and methylene groups can significantly enhance anticancer efficacy.

Case Study 1: Antioxidant Efficacy

A study published in Molecules evaluated the antioxidant capacity of several benzofuran derivatives, including our compound of interest. The results showed a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls, highlighting the compound's potential as an antioxidant agent .

Case Study 2: Antimicrobial Testing

In another investigation, various synthesized derivatives were tested against clinical isolates of bacteria. The compound demonstrated superior activity against multidrug-resistant strains, suggesting its potential application in treating resistant infections .

Q & A

Q. What are the common synthetic routes for preparing 2-[(2H-1,3-benzodioxol-5-yl)methylidene]-6-hydroxy-7-methyl-2,3-dihydro-1-benzofuran-3-one, and what are the critical reaction parameters?

The synthesis typically involves multi-step protocols, including:

  • Aldol condensation : Reaction of a benzofuran-3-one precursor with a substituted benzodioxolaldehyde under basic conditions (e.g., NaH/THF) to form the methylidene linkage .
  • Protection/deprotection strategies : Use of benzyl or other protecting groups for hydroxyl moieties to prevent side reactions, followed by catalytic hydrogenation for deprotection .
  • Key parameters : Temperature control (e.g., reflux in THF), solvent polarity, and stoichiometric ratios of reagents to optimize yield and minimize byproducts .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound, and how are they applied?

  • NMR spectroscopy :
    • ¹H-NMR : Identifies proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm, hydroxyl protons as broad singlets near δ 5.5 ppm) .
    • ¹³C-NMR : Confirms carbonyl (C=O) at ~190 ppm and benzodioxol carbons (e.g., 100–150 ppm) .
  • IR spectroscopy : Detects functional groups (e.g., O–H stretch at ~3200 cm⁻¹, C=O stretch at ~1705 cm⁻¹) .
  • Mass spectrometry (EI-HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. What role do the hydroxyl and benzodioxol groups play in the compound’s reactivity and stability?

  • The hydroxyl group at position 6 enhances solubility in polar solvents and participates in hydrogen bonding, influencing crystal packing .
  • The benzodioxol moiety contributes to π-π stacking interactions and may stabilize the methylidene linkage against hydrolysis .
  • Steric effects : The 7-methyl group can hinder rotational freedom, affecting conformational stability in solution .

Advanced Research Questions

Q. How can discrepancies in NMR data between theoretical predictions and experimental results be resolved?

  • Dynamic effects : Use variable-temperature NMR to assess rotational barriers of the methylidene group, which may cause signal splitting .
  • Tautomeric equilibria : Investigate pH-dependent shifts (e.g., enol-keto tautomerism) using deuterated solvents and UV-Vis spectroscopy .
  • Computational validation : Compare experimental chemical shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) .

Q. What experimental strategies can address low yields in the final synthetic step?

  • Optimization of reaction conditions :
    • Screen catalysts (e.g., p-TsOH for acid-mediated cyclization) .
    • Adjust solvent polarity (e.g., DMF for improved solubility of intermediates) .
  • Byproduct analysis : Use HPLC-MS to identify impurities (e.g., dimerization products) and modify stoichiometry .
  • Microwave-assisted synthesis : Reduce reaction time and improve regioselectivity .

Q. How can the biological activity of this compound be systematically evaluated in pharmacological studies?

  • In vitro assays :
    • Antioxidant activity : DPPH radical scavenging assay, comparing IC₅₀ values with standard antioxidants like ascorbic acid .
    • Anticancer potential : MTT assay against cancer cell lines (e.g., MCF-7, HeLa), with dose-response curves and apoptosis markers (Annexin V staining) .
  • Structure-activity relationship (SAR) : Synthesize analogs with modified substituents (e.g., halogenation at position 7) to correlate structural features with activity .

Q. What crystallographic methods are suitable for resolving ambiguities in the compound’s solid-state structure?

  • Single-crystal X-ray diffraction :
    • Use SHELXL for refinement, leveraging hydrogen-bonding constraints (e.g., O–H⋯O interactions) to model the hydroxyl group’s orientation .
    • Analyze thermal ellipsoids to assess disorder in the benzodioxol ring .
  • Powder XRD : Compare experimental patterns with simulated data from single-crystal structures to detect polymorphs .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Molecular docking :
    • Use AutoDock Vina to dock the compound into active sites (e.g., COX-2 for anti-inflammatory activity) .
    • Validate binding poses with MD simulations (e.g., GROMACS) to assess stability over 100 ns trajectories .
  • Pharmacophore mapping : Identify critical features (e.g., hydrogen bond donors, aromatic rings) using Schrödinger’s Phase .

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